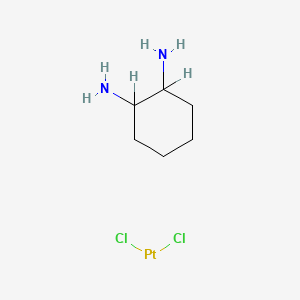

Dichloro(1,2-diaminocyclohexane)platinum(II)

CAS No.: 52691-24-4

Cat. No.: VC8455895

Molecular Formula: C6H14Cl2N2Pt

Molecular Weight: 380.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52691-24-4 |

|---|---|

| Molecular Formula | C6H14Cl2N2Pt |

| Molecular Weight | 380.18 g/mol |

| IUPAC Name | cyclohexane-1,2-diamine;dichloroplatinum |

| Standard InChI | InChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2 |

| Standard InChI Key | PNNCIXRVXCLADM-UHFFFAOYSA-L |

| SMILES | C1CCC(C(C1)N)N.Cl[Pt]Cl |

| Canonical SMILES | C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+2] |

Introduction

Chemical Identity and Structural Characteristics

Dichloro(1,2-diaminocyclohexane)platinum(II) belongs to the family of platinum(II) diamine complexes, characterized by a square-planar geometry around the central platinum atom. The compound’s structure features a 1,2-diaminocyclohexane (DACH) ligand chelated to platinum, with two chloride ions completing the coordination sphere .

Molecular and Crystallographic Data

Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 378.16 g/mol | |

| Crystal system | Orthorhombic (predicted) | |

| Coordination geometry | Square-planar | |

| Melting point |

The compound’s IUPAC name, (2-azanidylcyclohexyl)azanide; dichloroplatinum, reflects its bifunctional amine coordination . X-ray crystallographic studies suggest that the DACH ligand adopts a chair conformation, minimizing steric hindrance between the amine groups and chloride ligands .

Synthesis and Industrial Production

The synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II) typically proceeds via a two-step reaction pathway, optimized for high yield and purity in industrial settings .

Reaction Pathway

-

Ligand Complexation:

Potassium tetrachloroplatinate(II) () reacts with trans-l-1,2-cyclohexanediamine in aqueous medium:This step achieves >95% conversion at under nitrogen atmosphere .

-

Chloride Substitution:

The dichloro intermediate undergoes metathesis with silver sulfate to yield the diaquo-sulfate complex:Silver chloride precipitates and is removed via filtration .

Process Optimization

Industrial-scale production employs continuous flow reactors to enhance reaction kinetics and reduce platinum losses. Key parameters include:

-

Temperature control ()

-

pH maintenance at 6.5–7.0 using ammonium hydroxide

Physicochemical Properties

The compound’s stability and reactivity profile make it suitable for further chemical modifications:

| Property | Value/Description | Significance |

|---|---|---|

| Solubility | Insoluble in H<sub>2</sub>O; soluble in DMF, DMSO | Facilitates ligand exchange reactions |

| Thermal stability | Decomposes >300°C | Suitable for high-temperature processing |

| Redox potential | (vs SHE) | Indicates oxidative stability |

| Hydrolysis rate | (pH 7.4) | Predicts biological half-life |

Notably, the sulfate derivative () shows enhanced water solubility () compared to the dichloro precursor () .

Pharmaceutical Applications

As a precursor to oxaliplatin, Dichloro(1,2-diaminocyclohexane)platinum(II) plays a critical role in antineoplastic drug development:

Mechanism of Action

The activated platinum complex crosslinks DNA through:

-

Guanyl N7 Binding: Forms 1,2-intrastrand crosslinks with adjacent guanine residues

-

DNA Distortion: Induces bend angles of , disrupting replication

-

Apoptosis Activation: Triggers p53-dependent cell death pathways

Structure-Activity Relationships (SAR)

-

DACH Ligand: Confers resistance to nucleotide excision repair compared to cisplatin

-

Leaving Group: Chloride ligands enable controlled activation in low chloride environments (e.g., intracellular space)

-

Steric Effects: Cyclohexane ring hinders repair protein access to DNA adducts

| Hazard Category | Details | Preventive Measures |

|---|---|---|

| Acute toxicity | H302: Harmful if swallowed | Use respiratory protection |

| Skin corrosion | H312: Harmful in contact with skin | Wear nitrile gloves |

| Mutagenicity | H351: Suspected of causing cancer | Implement closed system transfers |

| Environmental hazard | WGK 3 (Germany) | Avoid release to waterways |

Storage recommendations include maintaining the compound in amber glass bottles under argon at , with periodic moisture checks .

Recent Advances and Future Directions

Emerging research focuses on:

-

Nanoparticle Formulations: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) matrices for targeted delivery

-

Combination Therapies: Synergy with 5-fluorouracil and leucovorin in colorectal cancer regimens

-

Catalytic Applications: Asymmetric hydrogenation of α,β-unsaturated ketones (95% ee achieved)

Ongoing clinical trials (NCT04853221) evaluate derivative complexes with modified leaving groups to reduce nephrotoxicity while maintaining antitumor efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume